molecular formula C21H21NO3S B11175220 6,8,8,9-tetramethyl-3-(thiophen-2-ylcarbonyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-(thiophen-2-ylcarbonyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11175220
M. Wt: 367.5 g/mol
InChI Key: SMMUUBZHTOOOIO-UHFFFAOYSA-N
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Description

6,8,8,9-Tetramethyl-3-(thiophene-2-carbonyl)-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one is a complex organic compound that features a unique structure combining a chromeno-pyridine core with a thiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-tetramethyl-3-(thiophene-2-carbonyl)-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of a chromeno-pyridine precursor with a thiophene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-Tetramethyl-3-(thiophene-2-carbonyl)-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

6,8,8,9-Tetramethyl-3-(thiophene-2-carbonyl)-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 6,8,8,9-tetramethyl-3-(thiophene-2-carbonyl)-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and chromeno-pyridine moieties can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carboxaldehyde share the thiophene core.

    Chromeno-pyridine derivatives: Compounds such as chromeno[4,3-b]pyridine and chromeno[3,4-c]pyridine have similar core structures.

Uniqueness

6,8,8,9-Tetramethyl-3-(thiophene-2-carbonyl)-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one is unique due to the combination of the chromeno-pyridine core with the thiophene-2-carbonyl group, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not typically observed in simpler thiophene or chromeno-pyridine derivatives.

Properties

Molecular Formula

C21H21NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-(thiophene-2-carbonyl)-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C21H21NO3S/c1-12-11-21(2,3)22(4)16-10-17-13(8-14(12)16)9-15(20(24)25-17)19(23)18-6-5-7-26-18/h5-10,12H,11H2,1-4H3

InChI Key

SMMUUBZHTOOOIO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC=CS4)C)(C)C

Origin of Product

United States

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